molecular formula C11H13Cl2NO B1368587 2-Chloro-5-(6-chlorohexanoyl)pyridine CAS No. 914203-40-0

2-Chloro-5-(6-chlorohexanoyl)pyridine

Cat. No.: B1368587
CAS No.: 914203-40-0
M. Wt: 246.13 g/mol
InChI Key: UHCDOFGEFQSJGC-UHFFFAOYSA-N
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Scientific Research Applications

2-Chloro-5-(6-chlorohexanoyl)pyridine is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound can be used in the development of bioactive molecules and in studies of enzyme inhibition.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(6-chlorohexanoyl)pyridine is not specified in the search results. As an intermediate in the synthesis of agrochemicals and pharmaceuticals, its mechanism of action would likely depend on the specific compounds it is used to produce.

Preparation Methods

The synthesis of 2-Chloro-5-(6-chlorohexanoyl)pyridine involves several steps. One common synthetic route includes the reaction of 2-chloropyridine with 6-chlorohexanoyl chloride under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the acylation process. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Chloro-5-(6-chlorohexanoyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

    Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the carbonyl group would yield 6-chloro-1-(6-chloropyridin-3-yl)hexanol.

Comparison with Similar Compounds

2-Chloro-5-(6-chlorohexanoyl)pyridine can be compared with other similar compounds, such as:

    2-Chloro-3-(6-chlorohexanoyl)pyridine: This compound has a similar structure but with the chlorine atom in a different position on the pyridine ring.

    2-Chloro-5-(7-chloroheptanoyl)pyridine: This compound has a longer alkyl chain, which can affect its reactivity and properties.

    2-Chloro-3-(5-chlorovaleryl)pyridine: This compound has a shorter alkyl chain and different substitution pattern, leading to different chemical and biological properties.

Properties

IUPAC Name

6-chloro-1-(6-chloropyridin-3-yl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c12-7-3-1-2-4-10(15)9-5-6-11(13)14-8-9/h5-6,8H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCDOFGEFQSJGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)CCCCCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641813
Record name 6-Chloro-1-(6-chloropyridin-3-yl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914203-40-0
Record name 6-Chloro-1-(6-chloropyridin-3-yl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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